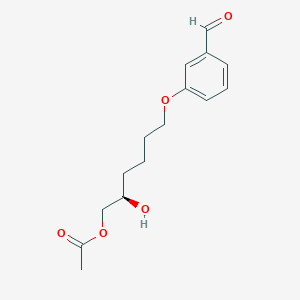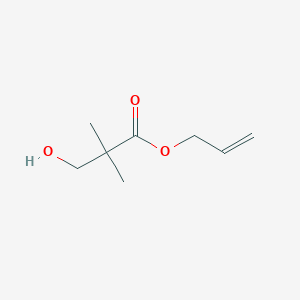![molecular formula C7H2F7O3P B12616657 [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid CAS No. 919785-61-8](/img/structure/B12616657.png)
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid: is an organophosphorus compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid typically involves the reaction of a fluorinated phenyl derivative with a phosphonic acid precursor. One common method is the use of octafluorotoluene as a starting reagent, which undergoes a series of reactions to introduce the phosphonic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The fluorine atoms and the trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and properties.
Biology: In biological research, this compound can be used to investigate the interactions of fluorinated molecules with biological systems. Its high fluorine content may influence its behavior in biological environments, making it a useful tool for studying fluorine-related biological processes.
Medicine: In medicine, this compound may have potential applications in drug development. Fluorinated compounds are often explored for their potential to enhance the pharmacokinetic properties of drugs, such as increased metabolic stability and improved bioavailability.
Industry: In industry, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties may impart desirable characteristics such as increased chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms and a trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect the compound’s behavior in chemical and biological systems, leading to its observed effects.
Comparación Con Compuestos Similares
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound shares a similar fluorinated phenyl structure but lacks the phosphonic acid group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylacetic acid: Another fluorinated derivative with an acetic acid group instead of a phosphonic acid group.
Uniqueness: The uniqueness of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid lies in its combination of multiple fluorine atoms, a trifluoromethyl group, and a phosphonic acid group. This combination imparts distinct chemical properties, making it valuable for various applications and differentiating it from other similar compounds.
Propiedades
Número CAS |
919785-61-8 |
|---|---|
Fórmula molecular |
C7H2F7O3P |
Peso molecular |
298.05 g/mol |
Nombre IUPAC |
[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C7H2F7O3P/c8-2-1(7(12,13)14)3(9)5(11)6(4(2)10)18(15,16)17/h(H2,15,16,17) |
Clave InChI |
HEMZNLSWWXYRNL-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)P(=O)(O)O)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


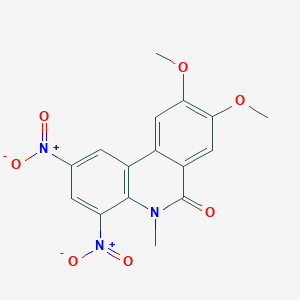
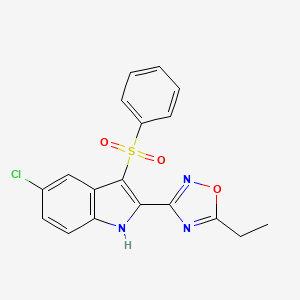
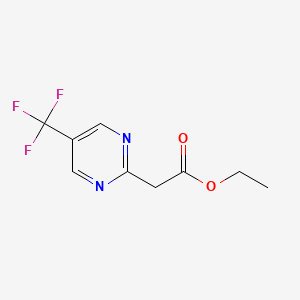
![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)
![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)
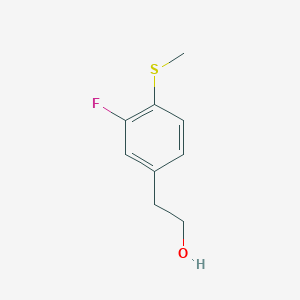
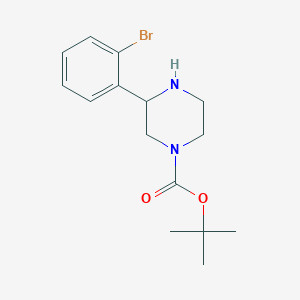
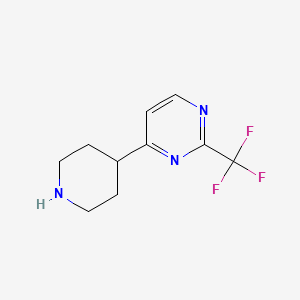
![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12616649.png)

![3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole](/img/structure/B12616660.png)
